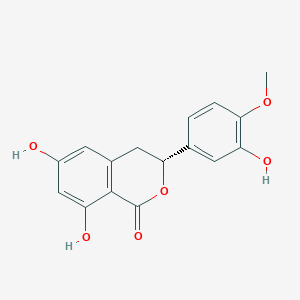
Thunberginol E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thunberginol E is a dihydroisocoumarin compound found in the processed leaves of Hydrangea macrophylla var. This compound is known for its antiallergic and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thunberginol E can be synthesized through various methods. One notable method involves the selenium-catalyzed synthesis of isocoumarins. This method uses stilbene carboxylic acids, diphenyl diselenide, and a hypervalent iodine reagent . Another method involves the thermal cyclization reaction of ketoamides, followed by deprotection of hydroxyl groups .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Thunberginol E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Thunberginol E has a wide range of scientific research applications:
Mécanisme D'action
Thunberginol E exerts its effects primarily through the inhibition of degranulation processes in cells. It inhibits the increase in intracellular free calcium levels, which is essential for the degranulation and production of cytokines in cells . This inhibition helps reduce allergic reactions and inflammation.
Comparaison Avec Des Composés Similaires
- Thunberginol C
- Thunberginol D
- Hydrangenol
Comparison: Thunberginol E is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct antiallergic and antimicrobial properties . Compared to Thunberginol C and D, this compound has shown more potent activity in certain biological assays .
Propriétés
Numéro CAS |
147517-08-6 |
|---|---|
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
(3R)-6,8-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(5-11(13)18)14-6-9-4-10(17)7-12(19)15(9)16(20)22-14/h2-5,7,14,17-19H,6H2,1H3/t14-/m1/s1 |
Clé InChI |
MZKMQBPFGDJUFV-CQSZACIVSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


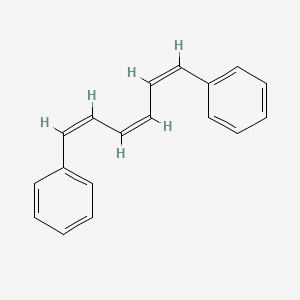
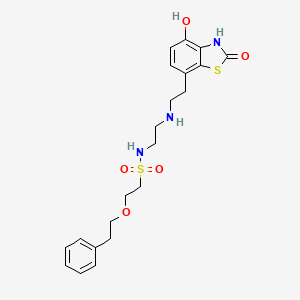

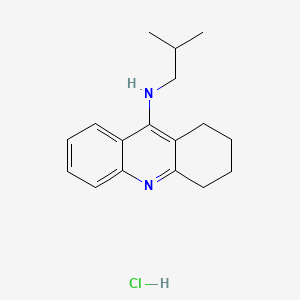
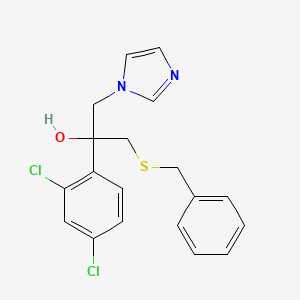
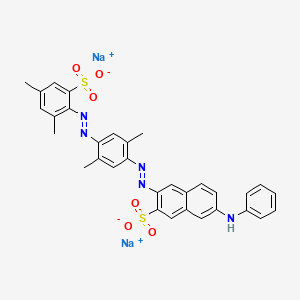
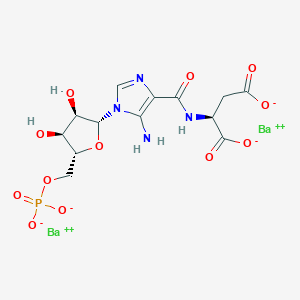
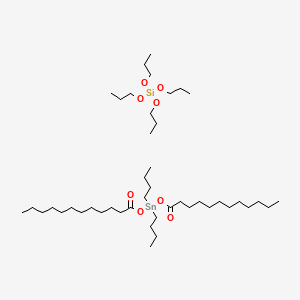
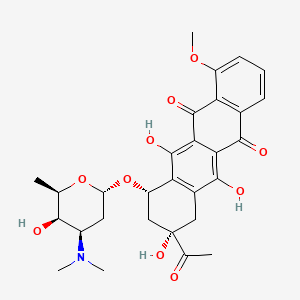
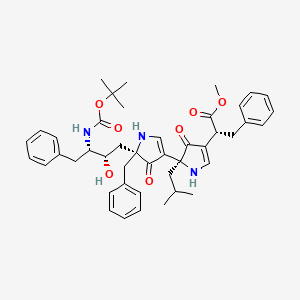
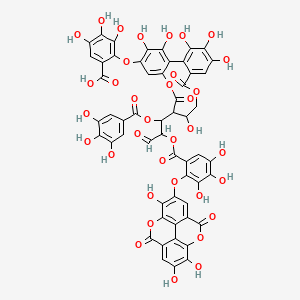
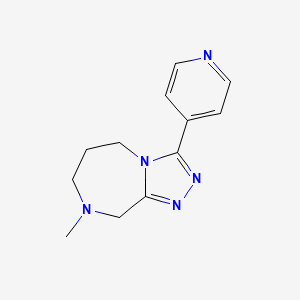
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)

